molecular formula C15H23Cl2N3O3S B12320306 N'-(3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl)-3-chlorobenzohydrazide;hydrochloride

N'-(3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl)-3-chlorobenzohydrazide;hydrochloride

Cat. No.: B12320306
M. Wt: 396.3 g/mol
InChI Key: VNVMAFFENQJYPK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of A-357300 involves rational design and parallel synthesis techniques. The compound is synthesized using crystal structures of enzyme-inhibitor complexes to guide the design . The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

A-357300 undergoes various chemical reactions, primarily focusing on its interaction with MetAP2. The compound is a reversible inhibitor, meaning it can bind and unbind from the enzyme without permanently altering it . Common reagents and conditions used in these reactions include specific buffers and solvents that maintain the stability and activity of both the enzyme and the inhibitor. The major product formed from these reactions is the enzyme-inhibitor complex, which effectively inhibits the activity of MetAP2 .

Properties

Molecular Formula

C15H23Cl2N3O3S

Molecular Weight

396.3 g/mol

IUPAC Name

N'-(3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl)-3-chlorobenzohydrazide;hydrochloride

InChI

InChI=1S/C15H22ClN3O3S.ClH/c1-9(2)23-7-6-12(17)13(20)15(22)19-18-14(21)10-4-3-5-11(16)8-10;/h3-5,8-9,12-13,20H,6-7,17H2,1-2H3,(H,18,21)(H,19,22);1H

InChI Key

VNVMAFFENQJYPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC(C(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N.Cl

Origin of Product

United States

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